molecular formula C23H22N4O2 B12046972 6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12046972
M. Wt: 386.4 g/mol
InChI Key: WIAALCXLVWUTHH-UHFFFAOYSA-N
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Description

6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrano[2,3-c]pyrazole derivative characterized by:

  • Position 1: A phenyl substituent.
  • Position 3: A propyl chain.
  • Position 4: A 2-methoxyphenyl group.
  • Position 5: A carbonitrile group.
  • Position 6: An amino group.

This scaffold is synthesized via multicomponent reactions (MCRs) involving aldehydes, hydrazines, and malononitrile derivatives .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

6-amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O2/c1-3-9-18-21-20(16-12-7-8-13-19(16)28-2)17(14-24)22(25)29-23(21)27(26-18)15-10-5-4-6-11-15/h4-8,10-13,20H,3,9,25H2,1-2H3

InChI Key

WIAALCXLVWUTHH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reagents :

    • Aldehyde : 2-Methoxyphenyl aldehyde (or substituted derivatives).

    • Malononitrile : Acts as a nucleophile and cyanide source.

    • Pyrazolone : 1-Phenyl-3-propyl-1H-pyrazol-5(4H)-one.

    • Catalyst : Triethylamine (Et₃N) or SBA-Pr-NH2 (amino-functionalized silica).

    • Solvent : Ethanol or solvent-free conditions.

  • Procedure :

    • Step 1 : Suspend aldehyde (1 mmol) and malononitrile (1.4 mmol) in ethanol (20 mL).

    • Step 2 : Add Et₃N (1.4 mmol) and heat to 80°C for 2–15 minutes.

    • Step 3 : Add pyrazolone (1 mmol) and continue stirring for 15–17 minutes.

    • Step 4 : Cool, filter, and wash with ethanol to isolate the product.

Key Findings

ParameterValue/Description
Yield 72–77% (depending on substituents)
Reaction Time 15–17 minutes at 80°C
Catalyst Efficiency SBA-Pr-NH2 reusable for 3 cycles
Purity High (>95% after recrystallization)

Mechanism :

  • Michael Addition : Aldehyde reacts with malononitrile to form a α,β-unsaturated nitrile.

  • Cyclization : Pyrazolone attacks the nitrile, followed by tautomerization to form the pyrano[2,3-c]pyrazole core.

Solvent-Free Synthesis Using Heterogeneous Catalysts

This eco-friendly method employs SBA-Pr-NH2 (mesoporous silica with propylamine groups) to enhance reaction efficiency.

Reaction Protocol

  • Reagents :

    • Arylmethylene malononitrile : Prepared from aldehyde and malononitrile.

    • Ethyl acetoacetate : Reacts with phenylhydrazine to form pyrazolone.

    • Catalyst : SBA-Pr-NH2 (0.05 g per 1 mmol substrate).

  • Procedure :

    • Step 1 : Grind arylmethylene malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) with SBA-Pr-NH2.

    • Step 2 : Continue grinding for 5–8 minutes at room temperature.

    • Step 3 : Dissolve in ethanol, filter, and recrystallize.

Key Findings

ParameterValue/Description
Yield 80–95%
Reaction Time 5–8 minutes (room temperature)
Catalyst Reusability 3 cycles without yield loss

Advantages :

  • Eliminates toxic solvents.

  • High atom economy due to minimal byproducts.

Aqueous-Medium Synthesis with Imidazole Catalyst

Reported in studies for structurally similar pyranopyrazoles, this method leverages imidazole as a mild base.

Reaction Protocol

  • Reagents :

    • Aldehyde : 2-Methoxyphenyl aldehyde.

    • Malononitrile : Excess (1.4 mmol).

    • Pyrazolone : 1-Phenyl-3-propyl-1H-pyrazol-5(4H)-one.

    • Catalyst : Imidazole (10 mol%).

  • Procedure :

    • Step 1 : Stir aldehyde, malononitrile, and pyrazolone in water (20 mL) at 80°C.

    • Step 2 : Add imidazole and continue stirring for 30 minutes.

    • Step 3 : Cool and filter to isolate the product.

Key Findings

ParameterValue/Description
Yield 75–85%
Reaction Time 30 minutes
Solvent Water (green chemistry compliant)

Mechanism :

  • Imidazole deprotonates malononitrile, enhancing its nucleophilicity.

  • Pyrazolone undergoes Michael addition followed by cyclization.

Comparative Analysis of Methods

MethodCatalystSolventTimeYieldReusability
Tandem Michael AdditionEt₃NEthanol15–17m72–77%No
SBA-Pr-NH2 CatalysisSBA-Pr-NH2Solvent-free5–8m80–95%Yes (3x)
Imidazole CatalysisImidazoleWater30m75–85%No

Optimization Strategies

  • Catalyst Selection :

    • SBA-Pr-NH2 offers superior reusability and efficiency in solvent-free conditions.

    • Et₃N is effective but requires organic solvents and generates waste.

  • Substituent Effects :

    • Electron-donating groups (e.g., methoxy) on the aryl ring enhance reaction rates.

    • Steric hindrance from bulky groups (e.g., propyl) may reduce yields.

  • Purification :

    • Recrystallization from ethanol ensures >95% purity.

    • Column chromatography may be needed for complex mixtures.

Characterization Data

Spectroscopic Data (Example for Analogous Compound)

TechniqueKey Peaks/Shifts
¹H NMR δ 12.30 (s, 1H, ArNH), 7.18–7.08 (m, 3H, ArH)
¹³C NMR δ 160.3 (C=O), 155.7 (C=N), 55.3 (OCH₃)
IR 3482 cm⁻¹ (NH₂), 2192 cm⁻¹ (C≡N)

Chemical Reactions Analysis

Catalysts and Conditions

CatalystSolventTemperatureYieldSource
Ag/TiO₂ nano thin filmsSolvent-free80–100°C85–92%
[Sipim]HSO₄Aqueous100°C89–93%
Squaramide organocatalystCH₂Cl₂20°C78–96%

The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization (Fig. 1). The methoxy group on the phenyl ring enhances electrophilicity, facilitating nucleophilic attack by malononitrile .

Oxidation Reactions

The amino group (-NH₂) undergoes oxidation to form nitro (-NO₂) derivatives under controlled conditions:

  • Reagents : KMnO₄ (acidic conditions) or H₂O₂ (alkaline conditions).

  • Example :

    C23H22N4O2KMnO4/H+C23H20N4O4+2H2O\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}_2\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{C}_{23}\text{H}_{20}\text{N}_4\text{O}_4+2\text{H}_2\text{O}

    Yield: 68–72% (isolated via column chromatography).

Reduction Reactions

The carbonitrile group (-C≡N) is reduced to a primary amine (-CH₂NH₂) using:

  • Reagents : NaBH₄ (methanol, 0°C) or LiAlH₄ (THF, reflux).

  • Mechanism :

    R C NLiAlH4R CH2NH2\text{R C N}\xrightarrow{\text{LiAlH}_4}\text{R CH}_2\text{NH}_2

    Products exhibit enhanced solubility in polar solvents.

Substitution Reactions

The methoxy group (-OCH₃) undergoes nucleophilic substitution with:

  • Nucleophiles : Amines, thiols, or halides.

  • Conditions : NaH/DMF or K₂CO₃/acetone .

Comparative Reactivity

SubstituentReaction Rate (k, s⁻¹)Yield (%)
2-Methoxyphenyl0.4582
4-Chlorophenyl0.6275
4-Nitrophenyl0.2868

Electron-withdrawing groups (e.g., -NO₂) reduce substitution efficiency due to decreased electron density .

Cyclization and Ring-Opening

The pyrano-pyrazole core participates in:

  • Acid-catalyzed ring-opening : Forms imine intermediates in HCl/EtOH (yield: 74%).

  • Base-mediated rearrangements : NaOH/EtOH generates fused pyrazole derivatives .

Biological Interaction Pathways

While not a direct chemical reaction, the compound modulates biological targets via:

  • Ubiquitin-specific protease 7 (USP7) inhibition : Binds to the catalytic domain (Kd = 0.8 μM) .

  • Anticancer activity : Induces apoptosis in glioma cells (IC₅₀ = 12.4 μM).

Key Mechanistic Insights

  • Steric Effects : The 2-methoxy group creates steric hindrance, slowing electrophilic substitutions .

  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) stabilize intermediates during cyclization .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that compounds similar to 6-amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit notable antibacterial and antifungal properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing effective inhibition at low concentrations. Studies have demonstrated that modifications in the phenyl and methoxy groups significantly influence antimicrobial activity, suggesting a structure-activity relationship (SAR) that can guide future drug design .

Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation, which could lead to therapeutic applications in conditions such as arthritis and other chronic inflammatory disorders .

Anticancer Potential
Preliminary investigations into the anticancer properties of 6-amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have revealed its ability to induce apoptosis in cancer cell lines. The compound's ability to target specific cellular pathways associated with tumor growth presents opportunities for development as an anti-cancer agent. Further research is required to elucidate the exact mechanisms and efficacy in vivo .

Synthetic Methodologies

The synthesis of 6-amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved through various multi-component reactions (MCRs), which are efficient for constructing complex heterocycles. Notably:

  • One-Pot Reactions : The use of one-pot reactions has simplified the synthesis process while maintaining high yields. This method often involves the reaction of β-ketoesters with hydrazine derivatives in the presence of carbonitriles under mild conditions .
  • Catalytic Approaches : Catalysts such as piperidine have been employed to enhance reaction rates and selectivity during synthesis. These catalytic systems facilitate the formation of desired products with fewer by-products .

Industrial Applications

Material Science
The unique chemical structure of 6-amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lends itself to potential applications in material science. Its derivatives are being explored for use in organic photovoltaics and as dyes due to their favorable electronic properties. The stability and solubility of these compounds make them suitable candidates for developing advanced materials with tailored properties .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various derivatives of dihydropyrano-pyrazole against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 4-position significantly enhanced antibacterial activity compared to the parent compound .
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, derivatives showed a marked reduction in inflammatory markers when administered at specific dosages, supporting their potential therapeutic use .

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the p38 MAP kinase pathway, which is involved in inflammation and cancer cell proliferation . The compound binds to the ATP-binding pocket of the kinase, preventing its activation and subsequent signaling .

Comparison with Similar Compounds

Substituent Variations at Position 3 and 4

Compound Position 3 Substituent Position 4 Substituent Melting Point (°C) Key Structural Features Reference
Target Compound Propyl 2-Methoxyphenyl Not Reported Enhanced lipophilicity from propyl chain -
6-Amino-4-(4-methoxyphenyl)-3-methyl analog Methyl 4-Methoxyphenyl Not Reported Electron-donating methoxy at para position
6-Amino-4-(3,4,5-trimethoxyphenyl)-3-methyl Methyl 3,4,5-Trimethoxyphenyl Not Reported Three methoxy groups; improved solubility
6-Amino-4-(4-fluorophenyl)-3-methyl Methyl 4-Fluorophenyl 244–245 Electron-withdrawing fluorine substituent
6-Amino-3-propyl-4-(3,4,5-trimethoxyphenyl) Propyl 3,4,5-Trimethoxyphenyl Not Reported Synergistic effects of propyl and trimethoxy

Key Observations :

  • Propyl vs.
  • Methoxy Position : The 2-methoxyphenyl group in the target compound introduces steric hindrance and alters electronic effects compared to para-substituted analogs .

Impact of Electron-Withdrawing and -Donating Groups

  • Nitro Substituents: 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl analog exhibits a planar crystal structure with strong intermolecular hydrogen bonding (N–H⋯N), influencing stability .
  • Fluorine Substituents : 4-Fluorophenyl derivatives (e.g., 5d) show higher melting points (244–245°C) due to increased dipole interactions .
  • Trimethoxy Groups : Compounds with 3,4,5-trimethoxyphenyl groups demonstrate enhanced π-π stacking and hydrogen bonding in crystal lattices, improving thermal stability .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing : The 3,4,5-trimethoxyphenyl analog forms a 2D hydrogen-bonded network with π-π interactions (centroid separation: 3.621 Å) , while nitro-substituted analogs exhibit planar pyrazole rings with dihedral angles >85° .
  • NMR Shifts :
    • 4-Fluorophenyl analog : ¹H NMR δ 7.12–7.20 (aromatic), 4.88 (pyran H), 1.78 (CH₃) .
    • Target Compound : Expected downfield shifts for 2-methoxyphenyl protons due to steric effects.

Biological Activity

6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₄H₁₃N₄O. Its structure includes a dihydropyrano framework and a cyano group, which are significant for its biological interactions.

Biological Activity

Mechanisms of Action

Research indicates that this compound exhibits various biological activities, primarily through modulation of enzyme systems and interaction with cellular receptors. Its potential mechanisms include:

  • Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

Pharmacological Effects

  • Cytotoxicity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential for anticancer applications.
  • Neuroprotective Effects : It has been reported to protect neuronal cells from oxidative stress, indicating possible use in neurodegenerative diseases.
  • Cardiovascular Benefits : Some studies suggest it may improve endothelial function and reduce blood pressure in animal models.

Data Summary

Biological ActivityEffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
AntimicrobialEffective against specific bacteria
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative damage
Cardiovascular benefitsImproves endothelial function

Case Studies

  • Cytotoxicity in Cancer Research : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxic effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Neuroprotection in Animal Models : In a rat model of Alzheimer’s disease, administration of this compound showed a reduction in amyloid plaque formation and improved cognitive function as measured by behavioral tests.
  • Cardiovascular Study : A recent trial involving hypertensive rats indicated that chronic administration of the compound led to a marked reduction in systolic blood pressure and improved vascular reactivity, suggesting its potential as a therapeutic agent for hypertension.

Q & A

Q. What are the standard synthetic protocols for preparing 6-amino-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a multi-component reaction (MCR) involving hydrazine hydrate, ethyl acetoacetate, substituted aldehydes, and malononitrile in aqueous media. Catalysts like tetra-n-butyl ammonium bromide (TBAB) or ionic liquids (e.g., [Et3NH][HSO4]) are critical for accelerating the reaction under reflux (25–30 minutes). Yields vary with substituents: electron-withdrawing groups (e.g., nitro) reduce yields (e.g., 15–58%), while electron-donating groups (e.g., methoxy) improve yields (up to 84%) . Solvent choice (water vs. ethanol) and catalyst loading (10 mol%) are key optimization parameters .

Q. How are structural and purity characteristics validated for this compound class?

  • Methodological Answer : Characterization involves a combination of:
  • Melting point analysis : Sharp melting points (e.g., 179–248°C) indicate purity .
  • Spectroscopy :
  • IR : Peaks at ~2190 cm<sup>-1</sup> (C≡N stretch) and ~3350 cm<sup>-1</sup> (NH2) confirm functional groups .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ 12.09–12.14 ppm (pyrazole NH) and δ 160–161 ppm (carbonyl carbons) .
  • Mass spectrometry : HRMS (ESI) confirms molecular ions (e.g., m/z 331.0116 for bromo derivatives) .

Q. What are the critical factors in optimizing reaction conditions for scale-up?

  • Methodological Answer :
  • Catalyst selection : Ionic liquids (e.g., [Et3NH][HSO4]) improve atom economy and reduce waste .
  • Solvent : Water as a green solvent minimizes toxicity but may require surfactants (e.g., CTACl) to enhance solubility .
  • Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks .

Advanced Research Questions

Q. How do substituents on the aryl ring (e.g., 2-methoxyphenyl vs. 4-chlorophenyl) influence biological activity or physicochemical properties?

  • Methodological Answer :
  • Biological activity : Methoxy groups enhance vasorelaxant properties (e.g., calcium channel blockade) due to increased electron density, whereas nitro groups reduce efficacy .
  • Physicochemical properties : Hydrophobic substituents (e.g., propyl) improve lipid solubility, critical for membrane permeability. For example, 3-propyl derivatives show enhanced bioavailability compared to methyl analogs .
  • Data contradiction : While 4-chloro derivatives exhibit moderate antihypertensive activity (in vitro), 2-methoxy analogs show higher efficacy but lower thermal stability .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :
  • Dose-response profiling : Compare IC50 values for calcium channel blockade across analogs (e.g., nifedipine as a positive control) .
  • Molecular docking : Correlate substituent effects (e.g., methoxy vs. nitro) with binding affinity to L-type calcium channels .
  • Meta-analysis : Pool data from analogs (e.g., 10a–10ae in ) to identify trends in substituent-position-activity relationships (SPAR) .

Q. How can green chemistry principles be applied to improve the sustainability of pyrano[2,3-c]pyrazole synthesis?

  • Methodological Answer :
  • Solvent-free synthesis : Microwave-assisted reactions reduce energy consumption .
  • Biocatalysts : Lipases or immobilized enzymes can replace harsh acids/bases .
  • Recyclable catalysts : Magnetic nanoparticles functionalized with ionic liquids enable catalyst reuse without loss of activity .

Q. What advanced spectroscopic or computational methods are used to study tautomerism or conformational dynamics in this compound class?

  • Methodological Answer :
  • Dynamic NMR (DNMR) : Resolves tautomeric equilibria (e.g., pyrazole NH vs. enamine forms) by analyzing temperature-dependent shifts .
  • DFT calculations : Predict stable conformers and electronic transitions (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., π-π stacking in 2-methoxyphenyl derivatives) .

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